An In-Depth Technical Guide to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid
An In-Depth Technical Guide to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid
CAS Number: 264272-64-2
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid, a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols.
Introduction and Chemical Identity
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a disubstituted benzoic acid derivative featuring two chlorine atoms and a methoxycarbonyl group attached to the aromatic ring. Its unique substitution pattern, with both a free carboxylic acid and an ester functional group, makes it a versatile building block in the synthesis of more complex molecules. The presence of the electron-withdrawing chlorine and methoxycarbonyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.
Chemical Structure:
Figure 1: Chemical Structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the key properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.
| Property | Value | Source |
| CAS Number | 264272-64-2 | [1] |
| Molecular Formula | C₉H₆Cl₂O₄ | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | Inferred from related compounds |
| pKa | Lower than benzoic acid (approx. 4.2) due to the electron-withdrawing effects of the chloro and methoxycarbonyl substituents (predicted) | Inferred from related compounds |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Selective Mono-esterification
The key challenge in synthesizing the target molecule from 3,5-dichloroterephthalic acid lies in the selective esterification of one of the two carboxylic acid groups. The two carboxylic acid groups in the starting material are chemically equivalent, making selective mono-esterification challenging. However, methods for selective mono-esterification of dicarboxylic acids have been reported. One such approach involves the use of a controlled amount of an esterifying agent in the presence of an acid catalyst.
Figure 2: Proposed synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 3,5-dichloroterephthalic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Esterification: Slowly add a controlled amount (e.g., 1.0 to 1.2 equivalents) of methanol to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). The precise control of the methanol stoichiometry is critical to favor mono-esterification over di-esterification.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and maximize the yield of the desired mono-ester.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to isolate the pure 3,5-dichloro-4-(methoxycarbonyl)benzoic acid.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of an anhydrous solvent and reagents is crucial to prevent the hydrolysis of the ester product back to the dicarboxylic acid.
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Catalytic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
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Controlled Stoichiometry: By using a limited amount of methanol, the probability of both carboxylic acid groups reacting is reduced, thereby favoring the formation of the mono-ester.
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Reaction Monitoring: Close monitoring of the reaction is essential to stop it at the point of maximum mono-ester formation, before significant amounts of the di-ester are produced.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid is dictated by its three key functional groups: the aromatic ring, the carboxylic acid, and the methyl ester.
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Aromatic Ring: The two chlorine atoms are strong deactivating groups, making the aromatic ring less susceptible to electrophilic aromatic substitution. However, they are also ortho, para-directing. Nucleophilic aromatic substitution is a potential reaction pathway under harsh conditions.
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Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as salt formation with bases, conversion to acid chlorides, amides, and other esters.
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Methyl Ester: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.
Potential Applications:
While specific applications of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid in drug development are not extensively documented, its structure suggests its potential as a valuable intermediate in the synthesis of bioactive molecules. Benzoic acid and its derivatives are known to be important pharmacophores in a variety of drugs.
The presence of multiple functional groups allows for diverse chemical modifications, making it a suitable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The dichloro-substitution pattern can also influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.
Safety and Handling
Due to the lack of a specific Material Safety Data Sheet (MSDS) for 3,5-dichloro-4-(methoxycarbonyl)benzoic acid, the safety and handling precautions should be based on those for structurally related compounds, such as 3,5-dichlorobenzoic acid.
Hazard Identification (Predicted):
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May be harmful if swallowed, inhaled, or absorbed through the skin.
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May cause irritation to the skin, eyes, and respiratory tract.
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid creating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures (General Guidance):
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Seek immediate medical attention if any symptoms persist.
Conclusion
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed information on its synthesis and applications is not yet widely available in the public domain, its structural features suggest a range of possible chemical transformations and uses. The proposed synthetic route via selective mono-esterification of 3,5-dichloroterephthalic acid provides a logical starting point for its preparation in a laboratory setting. As with any chemical compound, proper safety precautions should be strictly followed during its handling and use. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential.

